![molecular formula C15H16N2O4 B7586948 (2S)-3-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7586948.png)
(2S)-3-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid
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Overview
Description
(2S)-3-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by its chemical name, PBD150.
Mechanism of Action
PBD150 binds to the outer vestibule of the Kv1.3 channel, causing a conformational change that inhibits its activity. This inhibition prevents T-cell activation and proliferation, which can help to alleviate autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that PBD150 is highly selective for the Kv1.3 channel, with minimal effects on other potassium channels. It has also been found to have a low toxicity profile and is well-tolerated in animal models. In addition to its potential therapeutic applications, PBD150 has also been studied for its effects on T-cell function and proliferation.
Advantages and Limitations for Lab Experiments
PBD150 has several advantages for use in laboratory experiments. Its high selectivity for the Kv1.3 channel allows for specific targeting of T-cell function, while its low toxicity profile and well-tolerated nature make it a safe choice for animal studies. However, its synthesis can be complex and time-consuming, which may limit its widespread use.
Future Directions
There are several future directions for research on PBD150. One area of interest is the potential for its use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of PBD150 and its effects on T-cell function. Finally, there is potential for the development of new compounds based on the structure of PBD150 that may have even greater selectivity and efficacy.
Synthesis Methods
The synthesis of PBD150 involves the reaction of 3-methyl-2-oxobutanoic acid with 5-phenyl-1,2-oxazole-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
PBD150 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively inhibit the activity of a specific type of potassium channel known as Kv1.3. This channel is involved in the regulation of T-cell activation and has been implicated in various autoimmune diseases. PBD150 has therefore been studied for its potential as a therapeutic agent for these diseases.
properties
IUPAC Name |
(2S)-3-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9(2)13(15(19)20)16-14(18)11-8-12(21-17-11)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,16,18)(H,19,20)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWDHBPKFHWQQY-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.